![molecular formula C23H17F2N3O6 B3062224 (3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one CAS No. 1956378-23-6](/img/structure/B3062224.png)
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VLX1570 est un inhibiteur de petites molécules de déubiquitinases, ciblant spécifiquement l'ubiquitine-protéase spécifique-14. Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du myélome multiple et d'autres cancers. Le composé agit en inhibant l'élimination des chaînes d'ubiquitine des protéines, perturbant ainsi la dégradation des protéines et conduisant à l'accumulation de protéines polyubiquitinées, ce qui peut induire l'apoptose dans les cellules cancéreuses .
Méthodes De Préparation
La synthèse de VLX1570 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Le composé est formulé dans du polyéthylène glycol, de l'huile de ricin polyoxyéthylénée et du polysorbate 80 en raison de sa faible solubilité aqueuse. Il est administré sous forme d'une brève perfusion intraveineuse via un cathéter veineux central .
Analyse Des Réactions Chimiques
VLX1570 subit diverses réactions chimiques, impliquant principalement son interaction avec les déubiquitinases. Le composé se lie et inhibe l'activité de l'ubiquitine-protéase spécifique-14, conduisant à l'accumulation de protéines polyubiquitinées. Cette inhibition peut induire l'apoptose dans les cellules cancéreuses. Les réactifs couramment utilisés dans ces réactions comprennent le polyéthylène glycol, l'huile de ricin polyoxyéthylénée et le polysorbate 80 .
Applications de la recherche scientifique
VLX1570 a été largement étudié pour ses applications potentielles en thérapie anticancéreuse. Il a montré des résultats prometteurs dans des études précliniques pour le traitement du myélome multiple, du cancer du poumon et d'autres tumeurs malignes. Le composé s'est avéré réguler la prolifération et l'apoptose des cellules cancéreuses en modulant le stress du réticulum endoplasmique et la voie AKT. Il a également été démontré qu'il induisait l'apoptose dans les cellules de myélome multiple en inhibant l'ubiquitine-protéase spécifique-14 .
Mécanisme d'action
VLX1570 exerce ses effets en inhibant l'activité des déubiquitinases, en particulier l'ubiquitine-protéase spécifique-14. Cette inhibition conduit à l'accumulation de protéines polyubiquitinées, ce qui peut induire l'apoptose dans les cellules cancéreuses. Le composé module également le stress du réticulum endoplasmique et la voie AKT, contribuant davantage à ses effets anticancéreux .
Applications De Recherche Scientifique
VLX1570 has been extensively studied for its potential applications in cancer therapy. It has shown promising results in preclinical studies for the treatment of multiple myeloma, lung cancer, and other malignancies. The compound has been found to regulate the proliferation and apoptosis of cancer cells by modulating endoplasmic reticulum stress and the AKT pathway. It has also been shown to induce apoptosis in multiple myeloma cells by inhibiting ubiquitin-specific protease-14 .
Mécanisme D'action
VLX1570 exerts its effects by inhibiting the activity of deubiquitinases, specifically ubiquitin-specific protease-14. This inhibition leads to the accumulation of polyubiquitinated proteins, which can induce apoptosis in cancer cells. The compound also modulates endoplasmic reticulum stress and the AKT pathway, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
VLX1570 est similaire à d'autres inhibiteurs du protéasome, tels que le bortézomib et le carfilzomib, qui ciblent également le système ubiquitine-protéasome. VLX1570 est unique dans son inhibition spécifique de l'ubiquitine-protéase spécifique-14, ce qui le distingue des autres inhibiteurs du protéasome. Des composés similaires comprennent le bortézomib, le carfilzomib et l'ixazomib, qui ciblent également le protéasome mais ont des mécanismes d'action et des cibles moléculaires différents .
Propriétés
Numéro CAS |
1956378-23-6 |
|---|---|
Formule moléculaire |
C23H17F2N3O6 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9+,17-10+ |
Clé InChI |
SCKXBVLYWLLALY-CZCYGEDCSA-N |
SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
SMILES isomérique |
C=CC(=O)N1CC/C(=C\C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 |
SMILES canonique |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Key on ui other cas no. |
1956378-23-6 |
Synonymes |
VLX1570 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



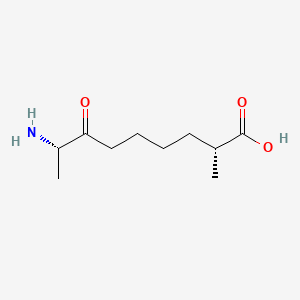
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B3062160.png)
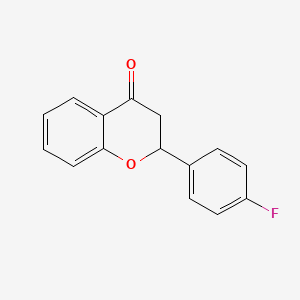

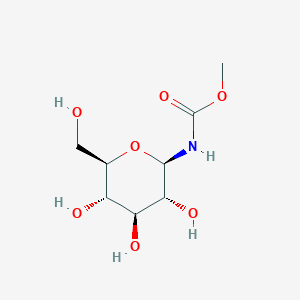
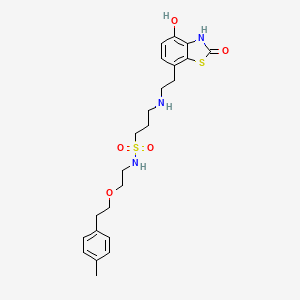
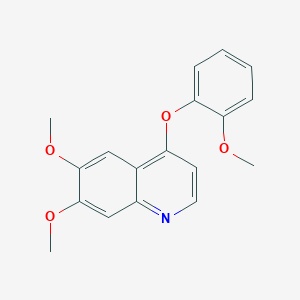
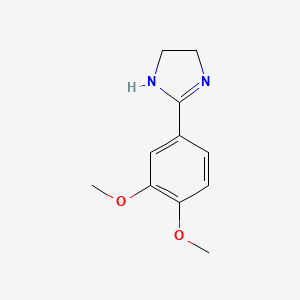
![4H-Naphtho[1,2-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B3062217.png)
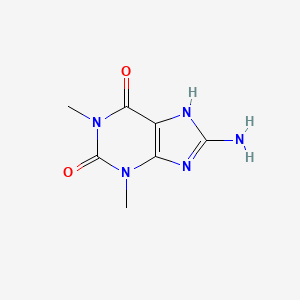
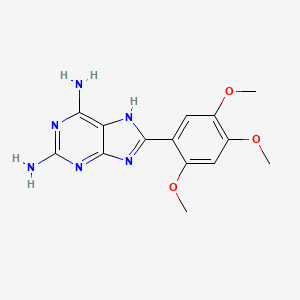
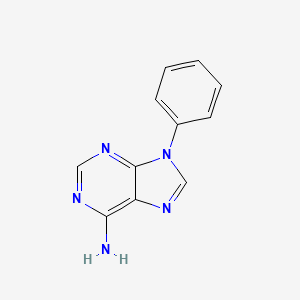
![N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3062239.png)
